molecular formula C12H18ClNO2 B2641757 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 554405-86-6

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

Cat. No.: B2641757
CAS No.: 554405-86-6
M. Wt: 243.73
InChI Key: XGSDKZPTNPJMEY-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is an organic compound that features a pyrrole ring substituted with a chloroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone: can be compared with other chloroethanone derivatives and pyrrole-based compounds.

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

Properties

IUPAC Name

2-chloro-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-8-5-11(12(15)6-13)10(3)14(8)9(2)7-16-4/h5,9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDKZPTNPJMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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